molecular formula C4H6Cl2O3S B2581677 2-(Chlorosulfonyl)-2-methylpropanoyl chloride CAS No. 41138-76-5

2-(Chlorosulfonyl)-2-methylpropanoyl chloride

Cat. No.: B2581677
CAS No.: 41138-76-5
M. Wt: 205.05
InChI Key: BCHWDBSAPGURDM-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)-2-methylpropanoyl chloride is an organosulfur compound with the molecular formula C4H6Cl2O2S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonyl chlorides and other sulfur-containing compounds. This compound is known for its reactivity and is used in various chemical reactions due to its electrophilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chlorosulfonyl)-2-methylpropanoyl chloride can be synthesized through the chlorosulfonation of 2-methylpropanoic acid. The reaction involves the use of chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamides, sulfonylureas, and other derivatives.

    Addition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpropanoic acid and sulfur dioxide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields of the desired products.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonylureas, and various sulfur-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-(Chlorosulfonyl)-2-methylpropanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: It is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-2-methylpropanoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The compound’s chlorosulfonyl group (SO2Cl) is highly reactive, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: Another versatile reagent used in organic synthesis, known for its reactivity with alkenes and alkynes.

    Sulfonyl chlorides: A broad class of compounds with similar reactivity, used in the synthesis of sulfonamides and other derivatives.

Uniqueness

2-(Chlorosulfonyl)-2-methylpropanoyl chloride is unique due to its specific structure, which combines a chlorosulfonyl group with a 2-methylpropanoyl moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-chlorosulfonyl-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O3S/c1-4(2,3(5)7)10(6,8)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWDBSAPGURDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41138-76-5
Record name 2-(chlorosulfonyl)-2-methylpropanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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